![molecular formula C10H17N3O3 B14645033 N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-68-9](/img/structure/B14645033.png)
N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of N-methoxy-N-methylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions allows for efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-2-phenylacetamide
- N-Methoxy-N-methyl-2-(phenylsulfanyl)acetamide
- N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide
Uniqueness
Its specific structure allows for unique interactions with biological targets and diverse reactivity in chemical reactions .
Properties
CAS No. |
55808-68-9 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C10H17N3O3/c1-7(2)5-8-6-9(12-16-8)11-10(14)13(3)15-4/h6-7H,5H2,1-4H3,(H,11,12,14) |
InChI Key |
CGXUHVMSVGWKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


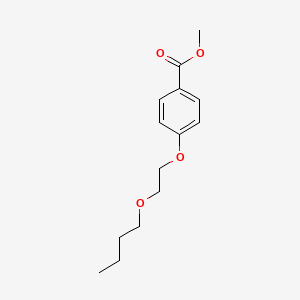
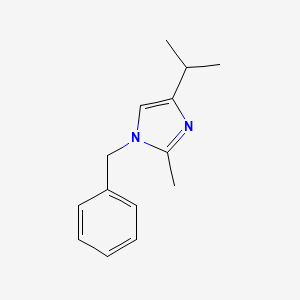
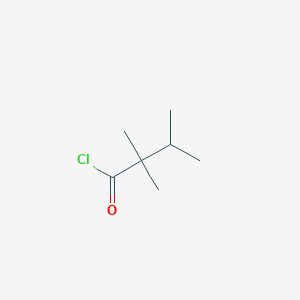
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
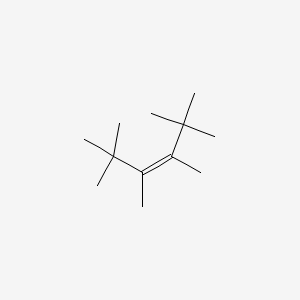
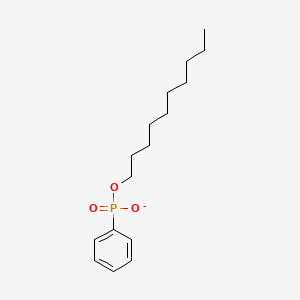
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
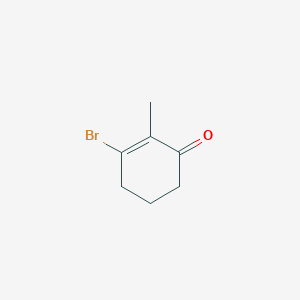
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
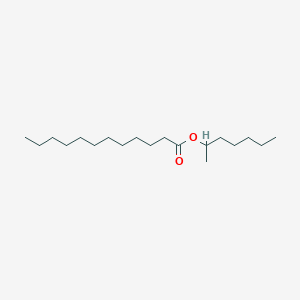


![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
